2-Morpholinothiazol-4-amine
Overview
Description
2-Morpholin-4-YL-thiazol-4-ylamine is a chemical compound with the molecular formula C7H11N3OS and a molecular weight of 185.24674 . It is a compound that falls under the category of morpholines .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 2-Morpholin-4-YL-thiazol-4-ylamine can be determined using various techniques. These properties include hardness, topography, hydrophilicity, and others, which are known to be important parameters in the biological evaluation of materials .Scientific Research Applications
1. Inhibitors of Phosphoinositide 3-Kinase
2-Morpholin-4-YL-thiazol-4-ylamine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, crucial for tumor growth inhibition. These derivatives demonstrate utility in xenograft models of tumor growth, suggesting potential in cancer treatment (Alexander et al., 2008).
2. Potential Antioxidants
These compounds have been studied for their antioxidant activities. The QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives highlights their potential as antioxidants. The study found that antioxidant activity is influenced by molecular descriptors such as lipophilicity and dipole moment (Drapak et al., 2019).
3. Antimicrobial Activity
Morpholine-containing 2-R-phenyliminothiazole derivatives exhibit antimicrobial activity, particularly against gram-positive and gram-negative strains of microorganisms. This suggests potential application in developing new antimicrobial drugs (Yeromina et al., 2019).
4. Antitumor Properties
N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, which include 2-morpholin-4-yl-2-oxoacetamides, have been synthesized and shown to possess antitumor properties. This suggests a promising avenue for the development of new anticancer agents (Horishny et al., 2020).
5. Synthesis of Bioactive Thiazole Derivatives
Research has been conducted on the synthesis of bioactive thiazole derivatives linked to N-phenylmorpholine, showing potential in both antimicrobial and anti-cancer activities. These compounds exhibit binding with SS-DNA, suggesting potential application in genetic research (Farghaly et al., 2020).
6. DNA-Dependent Protein Kinase Inhibitors
Compounds such as 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor in the synthesis of DNA-dependent protein kinase inhibitors, have been developed. These compounds show promise in enhancing the efficacy of cancer treatments (Aristegui et al., 2006).
Future Directions
Mechanism of Action
Target of Action
It’s known that drugs generally work by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action .
Mode of Action
It’s known that drug molecules require affinity to bind to a receptor and intrinsic activity to activate them and cause downstream signaling .
Biochemical Pathways
It’s known that drugs can interact with each other to cause additive or antagonistic effects based on the site at which the drugs act and their intrinsic activity .
Properties
IUPAC Name |
2-morpholin-4-yl-1,3-thiazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXLNZXTYOPVHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652837 | |
Record name | 2-(Morpholin-4-yl)-1,3-thiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695147-00-3 | |
Record name | 2-(Morpholin-4-yl)-1,3-thiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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